molecular formula C19H15BrN2O3S3 B11652275 ethyl (2E)-2-[(5-bromothiophen-2-yl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-[(5-bromothiophen-2-yl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11652275
M. Wt: 495.4 g/mol
InChI Key: IPMXXGCVAWTKDN-UKTHLTGXSA-N
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Description

Ethyl (2E)-2-[(5-bromothiophen-2-yl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound featuring a thiazolopyrimidine core

Properties

Molecular Formula

C19H15BrN2O3S3

Molecular Weight

495.4 g/mol

IUPAC Name

ethyl (2E)-2-[(5-bromothiophen-2-yl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H15BrN2O3S3/c1-3-25-18(24)15-10(2)21-19-22(16(15)12-5-4-8-26-12)17(23)13(28-19)9-11-6-7-14(20)27-11/h4-9,16H,3H2,1-2H3/b13-9+

InChI Key

IPMXXGCVAWTKDN-UKTHLTGXSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC=C(S4)Br)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=C(S4)Br)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[(5-bromothiophen-2-yl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolopyrimidine core, followed by the introduction of the bromothiophene and other substituents through various coupling reactions. Key reagents often include bromine, thiophene derivatives, and ethyl esters, with reaction conditions involving catalysts such as palladium or copper complexes under controlled temperatures and inert atmospheres.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[(5-bromothiophen-2-yl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Halogen atoms like bromine can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiol derivatives. Substitution reactions can introduce a wide range of functional groups, potentially leading to new derivatives with unique properties.

Scientific Research Applications

Ethyl (2E)-2-[(5-bromothiophen-2-yl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[(5-bromothiophen-2-yl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may inhibit or activate biological pathways. The exact pathways and molecular targets would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Thiophene Derivatives: Compounds featuring thiophene rings with various functional groups.

    Brominated Compounds: Organic molecules containing bromine atoms, which can influence their reactivity and biological activity.

Uniqueness

Ethyl (2E)-2-[(5-bromothiophen-2-yl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

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